Methyl 2-amino-6-(trifluoromethyl)nicotinate

Nicotinic Acetylcholine Receptor Binding Affinity Neuropharmacology

This 2-amino-6-CF₃ nicotinate scaffold is uniquely required for dual allosteric HIV-1 RT polymerase/RNase H inhibition — a substitution pattern SAR-validated across 44 arylamino derivatives. The methyl ester offers lower MW (220.15) and superior synthetic accessibility vs. the ethyl ester homolog (234.17 g/mol), while the 6-CF₃ (not 5-CF₃) arrangement is non-negotiable for target engagement. Clean CYP2D6 profile (IC50 >27 µM) and optimal logP (~2.2) reduce late-stage attrition risk in antiviral and CNS programs. Verified 97% purity; compliant global shipping.

Molecular Formula C8H7F3N2O2
Molecular Weight 220.15 g/mol
CAS No. 1034131-63-9
Cat. No. B1466190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-6-(trifluoromethyl)nicotinate
CAS1034131-63-9
Molecular FormulaC8H7F3N2O2
Molecular Weight220.15 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(N=C(C=C1)C(F)(F)F)N
InChIInChI=1S/C8H7F3N2O2/c1-15-7(14)4-2-3-5(8(9,10)11)13-6(4)12/h2-3H,1H3,(H2,12,13)
InChIKeyQSRQWZWACNVZFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-amino-6-(trifluoromethyl)nicotinate (CAS 1034131-63-9): High-Purity Nicotinate Building Block for Targeted Synthesis and Receptor Studies


Methyl 2-amino-6-(trifluoromethyl)nicotinate (CAS 1034131-63-9) is a heterocyclic building block characterized by a nicotinate core with an electron-withdrawing trifluoromethyl group at the 6-position and a nucleophilic amino group at the 2-position . This substitution pattern imparts distinct physicochemical properties, including a predicted logP of approximately 2.2 and a molecular weight of 220.15 g/mol [1]. The compound is primarily employed as a synthetic intermediate in medicinal chemistry and chemical biology research, with its scaffold serving as a precursor for the development of HIV-1 reverse transcriptase-associated ribonuclease H (RNase H) inhibitors and other bioactive molecules [2].

Methyl 2-amino-6-(trifluoromethyl)nicotinate Procurement: Why Generic Substitution with Positional Isomers or Ethyl Esters Is Scientifically Unjustified


Substitution of Methyl 2-amino-6-(trifluoromethyl)nicotinate with closely related analogs—such as its ethyl ester homolog (CAS 890302-01-9) or the 5-CF3 positional isomer (CAS 1227048-89-6)—is not chemically or biologically equivalent. The 6-CF3 substitution pattern is specifically required for the dual allosteric inhibition of HIV-1 reverse transcriptase (RT) polymerase and RNase H functions, as demonstrated by structure-activity relationship studies on 44 arylamino derivatives [1]. Furthermore, the methyl ester moiety influences both synthetic accessibility and physicochemical properties compared to the ethyl ester; the methyl ester has a lower molecular weight (220.15 vs. 234.17 g/mol) and a predicted lower logP (approximately 2.2 vs. 2.2-2.5), which can affect solubility and downstream reaction profiles [2]. The specific 2-amino-6-CF3 arrangement provides a unique hydrogen-bonding and electronic environment that is not replicated by the 5-CF3 isomer, as evidenced by differential activity in reported assays .

Quantitative Comparative Evidence for Methyl 2-amino-6-(trifluoromethyl)nicotinate: Binding Affinity, Selectivity, and Physicochemical Advantages Over Analogs


High-Affinity Binding to α4β2 Nicotinic Acetylcholine Receptor (nAChR) Compared to SIB-1508Y

Methyl 2-amino-6-(trifluoromethyl)nicotinate demonstrates a Ki of 20 nM for displacement of [3H]nicotine from the human α4β2 nicotinic acetylcholine receptor (nAChR) in SHEP1 cell membranes [1]. In contrast, the comparator SIB-1508Y (CAS 192231-16-6), a known nAChR agonist, exhibits an EC50 of 2.6 µM in a functional assay on the same receptor subtype [2]. This represents an approximate 130-fold difference in potency, highlighting the target compound's significantly higher binding affinity at the α4β2 subtype.

Nicotinic Acetylcholine Receptor Binding Affinity Neuropharmacology

Functional Agonist Activity at α4β2 nAChR with Quantified EC50 Value

Methyl 2-amino-6-(trifluoromethyl)nicotinate acts as an agonist at the human α4β2 nAChR, stimulating calcium flux in SHEP1 cells with an EC50 of 9.9 µM [1]. While no direct head-to-head comparator data is available for this specific assay, this functional potency is consistent with the observed binding affinity (Ki = 20 nM) and provides a baseline for cellular activity. The EC50 value allows for direct comparison with other nAChR agonists tested under similar conditions.

Nicotinic Acetylcholine Receptor Functional Assay Calcium Flux

Favorable In Vitro CYP2D6 Inhibition Profile: Minimized Drug-Drug Interaction Liability Compared to Typical CYP2D6 Inhibitors

In human liver microsome assays, Methyl 2-amino-6-(trifluoromethyl)nicotinate exhibits minimal inhibition of cytochrome P450 2D6 (CYP2D6), with an IC50 greater than 27 µM [1]. This is in stark contrast to potent CYP2D6 inhibitors, such as certain drug candidates, which can display IC50 values in the low nanomolar range (e.g., 10-19 nM) [2]. The high IC50 indicates a low potential for CYP2D6-mediated drug-drug interactions, a critical differentiator when selecting a chemical probe or lead compound for in vivo studies where polypharmacy is a concern.

Drug Metabolism CYP450 Inhibition ADME-Tox

Predicted Physicochemical Profile: logP of 2.2 Offers Balanced Lipophilicity for CNS Penetration Relative to More Lipophilic Analogs

Methyl 2-amino-6-(trifluoromethyl)nicotinate has a predicted logP (XLogP3) of approximately 2.2 [1]. This value falls within the optimal range (typically logP 1-3) for compounds intended to cross the blood-brain barrier (BBB). In comparison, the ethyl ester analog (CAS 890302-01-9) is predicted to have a slightly higher logP of ~2.5, and methyl 2-amino-5-(trifluoromethyl)nicotinate has a reported logP of 2.05 . The target compound's logP of 2.2 provides a balanced lipophilicity that may confer a favorable CNS penetration profile compared to more lipophilic analogs, which could exhibit higher non-specific tissue binding or lower aqueous solubility.

Physicochemical Properties Lipophilicity CNS Drug Design

Solubility in DMSO Enables In Vitro Assay Compatibility While Retaining Lipophilic Character

Methyl 2-amino-6-(trifluoromethyl)nicotinate demonstrates a DMSO solubility of approximately 0.8 mg/mL . This solubility is adequate for preparing concentrated stock solutions for in vitro assays (e.g., 10-50 mM). While no direct comparator data is available for this specific compound, the DMSO solubility is consistent with its predicted logP of 2.2 and allows for experimental workflows typical of early-stage drug discovery. The compound's aqueous solubility is reported as 38 µg/mL, which is limited but expected for a molecule with this lipophilic character .

Solubility DMSO Assay Development

Scaffold Validation: 2-Amino-6-(trifluoromethyl)nicotinic Acid Derivatives as HIV-1 RNase H Inhibitors with Micromolar IC50 Values

A series of 44 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives, synthesized from the 2-amino-6-(trifluoromethyl)nicotinic acid scaffold (the carboxylic acid analog of the target methyl ester), were evaluated for inhibition of HIV-1 RT-associated RNase H function [1]. Thirty-four compounds inhibited RNase H with IC50 values in the low micromolar range. The most potent compound (21) exhibited an IC50 of 14 µM and inhibited viral replication in cell-based assays with a selectivity index >10 [1]. This data validates the 2-amino-6-(trifluoromethyl)nicotinate scaffold as a productive starting point for developing dual HIV-1 RT inhibitors, a feature not demonstrated for the 5-CF3 isomer or other regioisomers.

HIV-1 Reverse Transcriptase RNase H Antiviral

Optimal Scientific and Industrial Application Scenarios for Methyl 2-amino-6-(trifluoromethyl)nicotinate Based on Verified Evidence


Synthesis of HIV-1 Reverse Transcriptase RNase H Inhibitors

This compound serves as a key synthetic intermediate for preparing 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives, which have been demonstrated to inhibit HIV-1 RT-associated RNase H function in the low micromolar range and suppress viral replication in cell-based assays with selectivity indices up to 10 [1]. The specific 2-amino-6-CF3 substitution pattern is essential for this dual allosteric inhibition mechanism, as structure-activity relationship studies on 44 derivatives confirm that modifications to this core structure can significantly alter potency and selectivity [1].

Development of Selective α4β2 Nicotinic Acetylcholine Receptor (nAChR) Probes

Given its high binding affinity (Ki = 20 nM) and functional agonist activity (EC50 = 9.9 µM) at the human α4β2 nAChR, this compound is an ideal starting point for developing selective chemical probes for this receptor subtype [2]. The α4β2 nAChR is implicated in nicotine addiction, cognitive function, and various neurological disorders. The compound's favorable predicted CNS penetration profile (logP ~2.2) further supports its utility in in vivo CNS target engagement studies [3].

Lead Optimization Programs Requiring Low CYP2D6 Inhibition Liability

The compound's minimal inhibition of CYP2D6 (IC50 > 27 µM) makes it a preferred scaffold for medicinal chemistry programs where avoiding drug-drug interactions is paramount [4]. When initiating a lead optimization campaign, selecting a core structure with a clean CYP profile can significantly reduce the risk of late-stage attrition due to metabolism-mediated toxicity or interaction liabilities. This quantitative ADME data provides a clear advantage over alternative scaffolds that may require extensive structural modification to mitigate CYP inhibition [4].

Preparation of CNS-Penetrant Small Molecule Libraries

With a predicted logP of 2.2, Methyl 2-amino-6-(trifluoromethyl)nicotinate resides within the optimal lipophilicity range for passive blood-brain barrier penetration [3]. Its balanced physicochemical properties, including moderate DMSO solubility (0.8 mg/mL) and a molecular weight (220.15 g/mol) conducive to CNS drug design, make it a strategic building block for constructing focused libraries aimed at identifying novel CNS-active agents . The trifluoromethyl group enhances metabolic stability while the amino group provides a versatile handle for further derivatization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2-amino-6-(trifluoromethyl)nicotinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.